
2-Chloroamphetamine hydrochloride
Overview
Description
2-Chloroamphetamine hydrochloride is a substituted amphetamine derivative characterized by a chlorine atom at the 2-position (ortho) of the phenyl ring and an amine group linked to a methyl backbone. Substituted amphetamines are studied for their effects on monoamine neurotransmitter systems (e.g., serotonin, dopamine), though specific activity profiles depend on substituent type and position .
Preparation Methods
The synthesis of 2-Chloroamphetamine (hydrochloride) typically involves the chlorination of amphetamine. One common method involves the reaction of amphetamine with thionyl chloride (SOCl2) to produce 2-Chloroamphetamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
2-Chloroamphetamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Research
2-Chloroamphetamine has been studied for its potential pharmacological effects. Research indicates that it possesses psychostimulatory properties similar to other amphetamines but with some distinct characteristics due to the chlorine substitution.
- Mechanism of Action : 2-CA is believed to act primarily as a releasing agent for neurotransmitters such as dopamine and norepinephrine. This action can lead to increased motor activity and heightened alertness in animal models .
- Case Study : In a study involving mice, 2-CA was shown to decrease motor activity, which suggests potential applications in understanding the mechanisms of motor control and the effects of stimulants on behavior .
Toxicological Studies
The toxicological profile of 2-chloroamphetamine is crucial for assessing its safety and potential risks associated with its use.
- Toxicity Assessment : Preliminary studies indicate that 2-CA may exhibit harmful effects when ingested, including acute toxicity and skin irritation . The compound is classified as harmful if swallowed and can cause skin corrosion or irritation, necessitating careful handling in laboratory settings.
- Research Findings : A study published in the Journal of Analytical Toxicology highlighted the detection of chloroamphetamines in biological samples, emphasizing the importance of understanding their metabolic pathways and potential health implications .
Forensic Applications
Due to its psychoactive properties and potential for abuse, 2-chloroamphetamine is relevant in forensic science.
- Detection Methods : Forensic laboratories utilize mass spectrometry and other analytical techniques to detect 2-CA in urine samples. This capability is vital for toxicological screenings in cases of suspected drug use .
- Case Study : A forensic analysis demonstrated the successful identification of p-chloroamphetamine using advanced detection methods, underscoring the relevance of halogenated amphetamines in forensic toxicology .
Mechanism of Action
The mechanism of action of 2-Chloroamphetamine (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of postsynaptic receptors and subsequent psychostimulatory effects. The compound may also inhibit the reuptake of these neurotransmitters, further prolonging their action .
Comparison with Similar Compounds
Comparison with Structural Analogues
2-Methoxyamphetamine Hydrochloride
- Structure : Methoxy (-OCH₃) group at the 2-position instead of chlorine.
- Pharmacological Activity : Demonstrates weaker serotonergic effects compared to unsubstituted amphetamines. In rat brain tissue studies, it showed reduced potency in serotonin release and reuptake inhibition, likely due to the electron-donating methoxy group altering receptor interactions .
- Requires medical observation for 48 hours post-exposure due to delayed symptom onset .
2-Methylamphetamine Hydrochloride
- Structure : Methyl (-CH₃) group at the 2-position.
- Metabolism : Studied in rat models, where urinary metabolites included hydroxylated and conjugated forms. Detection methods like GC-MS and LC-MS/MS differentiate its isomers (2-, 3-, and 4-methyl) based on metabolic pathways .
- Research Relevance : Used as an analytical reference standard in forensic toxicology to identify illicit amphetamine derivatives .
N-Ethylnorketamine Hydrochloride
- Structure: Chlorine at the 2-position of a substituted cyclohexanone ring, with an ethylamine side chain.
- Activity : Presumed NMDA receptor antagonism, similar to ketamine, but with undocumented physiological effects. Abused recreationally due to dissociative properties .
2-Chlorocyclohexan-1-amine Hydrochloride
- Structure : Chlorinated cyclohexane ring instead of a phenyl group.
- Distinct from aromatic chlorinated amphetamines due to lack of π-electron system for receptor binding .
Functional and Pharmacokinetic Comparisons
Table 1: Key Structural and Functional Differences
Biological Activity
2-Chloroamphetamine hydrochloride (2-CA) is a halogenated derivative of amphetamine that exhibits notable biological activity, particularly in the realms of neuropharmacology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects, mechanisms of action, and associated risks of this compound.
2-Chloroamphetamine is structurally similar to amphetamine, with the addition of a chlorine atom at the para position. This modification significantly alters its pharmacological profile. The compound primarily acts as a serotonergic agent, influencing serotonin (5-HT) systems in the brain. It has been shown to act as an agonist at the 5-HT2A receptor, which is implicated in hallucinogenic effects similar to other hallucinogens .
Table 1: Key Pharmacological Properties
Property | Description |
---|---|
Chemical Structure | C9H12ClN |
Molecular Weight | 185.65 g/mol |
Mechanism of Action | 5-HT2A receptor agonism |
Toxicity Profile | Neurotoxic effects observed at higher doses |
Neurotoxicity and Cytopathological Effects
Research has demonstrated that 2-chloroamphetamine can induce neurotoxic effects, particularly on serotonergic neurons. In animal studies, doses as low as 2.5 mg/kg have shown cytopathological changes in brain regions associated with serotonin production, such as the substantia nigra and ventral midbrain tegmentum .
Case Studies
- Neurotoxic Effects in Rats : A study reported that administration of 20 mg/kg resulted in significant neurotoxic changes characterized by cellular shrinkage and glial reactions indicative of cellular dissolution within the serotonergic system .
- Human Toxicology Case : A case report highlighted an individual experiencing severe agitation and hallucinations after using substances believed to contain 2-CA. Toxicological analysis revealed negative results for traditional amphetamines but confirmed the presence of other psychoactive substances, emphasizing the difficulty in detecting synthetic derivatives like 2-CA .
Physiological Effects
The physiological effects of 2-chloroamphetamine include increased serum prolactin levels following administration. A dose-related increase was observed within 30 minutes post-injection, indicating its potential endocrine disruptive properties . Additionally, it has been noted to decrease motor activity in animal models, suggesting sedative-like effects at certain dosages .
Implications for Use and Abuse
The potential for abuse of 2-chloroamphetamine is significant due to its psychoactive properties. Its ability to induce hallucinations and alter mood makes it attractive for recreational use; however, this comes with increased risks of neurotoxicity and psychological disturbances.
Table 2: Summary of Biological Activities
Activity | Observations |
---|---|
Serotonin Release | Increased release leading to altered mood |
Neurotoxicity | Significant at doses >10 mg/kg |
Endocrine Effects | Elevated prolactin levels |
Motor Activity | Decreased in rodent models |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloroamphetamine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves chloroethylation of amphetamine precursors using reagents such as chloroethylamine derivatives. For example, analogous compounds like 2-((2-Chloroethyl)amino)ethanol hydrochloride are synthesized via nucleophilic substitution reactions, where the amino group reacts with chloroethylating agents under controlled pH and temperature conditions . Purification steps may include recrystallization or column chromatography to isolate the hydrochloride salt. Researchers should monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and substituent positions (e.g., chloro and amine groups).
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% as per forensic standards) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Melting Point Analysis : Consistency with literature values ensures crystallinity and absence of impurities .
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Collect solid material mechanically (avoid sweeping), neutralize residues with 10% acetic acid, and dispose as hazardous waste .
- Exposure Response : In case of skin contact, wash with soap and water; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its receptor binding affinity compared to other amphetamine derivatives?
- Methodological Answer : The chloro substituent at the 2-position reduces steric hindrance compared to bulkier groups (e.g., methoxy), potentially altering serotonin (5-HT) and dopamine (DA) transporter interactions. For instance, 2-methoxyamphetamine shows weaker serotonin release in rat brain tissues compared to para-substituted analogs, suggesting chlorine’s electronegativity may similarly modulate binding kinetics . Researchers can use radioligand assays (e.g., [³H]-paroxetine for 5-HT transporters) to quantify affinity differences .
Q. What analytical strategies can resolve contradictory findings in studies on the metabolic pathways of this compound?
- Methodological Answer : Contradictions often arise from interspecies variability (e.g., rat vs. human liver microsomes) or detection limits. Strategies include:
- Isotopic Labeling : Use deuterated analogs to track metabolic products via LC-MS/MS .
- In Vitro/In Vivo Correlation : Compare hepatic microsome assays with urinary metabolite profiles in animal models .
- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. How can researchers design experiments to elucidate the neurochemical mechanisms of this compound?
- Methodological Answer :
- Microdialysis : Measure extracellular dopamine/serotonin levels in rodent striatum post-administration .
- Receptor Knockout Models : Use 5-HT1B or DAT-KO mice to isolate target pathways .
- Electrophysiology : Patch-clamp recordings in brain slices to assess presynaptic release dynamics .
- Behavioral Assays : Pair locomotor activity tests with pharmacological blockers (e.g., SCH23390 for D1 receptors) to link mechanisms to functional outcomes .
Q. Data Contradiction Analysis
- Example : Discrepancies in reported half-life (t½) values may stem from analytical method variability. For instance, GC-MS may underestimate polar metabolites vs. LC-HRMS. Validate findings using orthogonal techniques and standardized protocols across labs .
Q. Key Safety Data
Parameter | Specification | Reference |
---|---|---|
Storage Temperature | -20°C | |
Acute Toxicity (Oral) | LD50 ~145 mg/kg (analogous compounds) | |
PPE Requirements | Gloves, goggles, fume hood |
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVWFGRVWIEKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35334-29-3 | |
Record name | 2-Chloroamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035334293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-chlorophenyl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROAMPHETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W7H22D7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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